3'-Amino-3'-deoxycytidine

Nucleoside Metabolism Deaminase Resistance Cancer Chemotherapy

3'-Amino-3'-deoxycytidine is a synthetic cytidine nucleoside analog distinguished by an amino (-NH₂) substitution at the 3'-position of the deoxyribose sugar, yielding the molecular formula C₉H₁₄N₄O₄ and a molecular weight of 242.23 g/mol. This 3'-amino modification eliminates the native hydroxyl group, a critical feature for enzymatic incorporation into nucleic acids, thereby classifying it as a chain-terminating nucleoside analog.

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
CAS No. 70580-89-1
Cat. No. B3279998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-3'-deoxycytidine
CAS70580-89-1
Molecular FormulaC9H14N4O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O
InChIInChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1
InChIKeyPYUKHTBSBVGAKT-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Amino-3'-deoxycytidine (CAS 70580-89-1): A Specialized 3'-Modified Nucleoside for Metabolic and Polymerase Studies


3'-Amino-3'-deoxycytidine is a synthetic cytidine nucleoside analog distinguished by an amino (-NH₂) substitution at the 3'-position of the deoxyribose sugar, yielding the molecular formula C₉H₁₄N₄O₄ and a molecular weight of 242.23 g/mol [1]. This 3'-amino modification eliminates the native hydroxyl group, a critical feature for enzymatic incorporation into nucleic acids, thereby classifying it as a chain-terminating nucleoside analog. As a 3'-modified deoxycytidine derivative, it is not a purine analog but a pyrimidine analog, often incorrectly categorized in vendor databases [2]. Its primary utility lies in the study of viral replication, DNA synthesis inhibition, and the metabolic pathways of nucleoside analogs, particularly those involving deoxycytidine kinase (dCK) and cytidine/deoxycytidine deaminase (CDD/dCydD) [3].

Why 3'-Amino-3'-deoxycytidine Cannot Be Functionally Substituted by Common Cytidine Analogs


The 3'-amino group of 3'-Amino-3'-deoxycytidine confers a unique metabolic and mechanistic profile that is not shared by other cytidine-based nucleoside analogs, such as cytosine arabinoside (ara-C), gemcitabine (dFdC), or 2',3'-dideoxycytidine (ddC). While all these compounds require phosphorylation by deoxycytidine kinase (dCK) for activation, their susceptibility to catabolic deamination by cytidine deaminase (CDD) varies dramatically, directly impacting their cellular half-life and therapeutic index [1]. Specifically, the 3'-amino modification renders the compound a poor substrate for CDD, resulting in metabolic stability that is fundamentally different from ara-C, which is rapidly deaminated to the inactive urarabinoside (ara-U) [1]. Furthermore, the 3'-amino group, compared to the 3'-azido (-N₃) group in 3'-azido-3'-deoxythymidine (AZT), creates a distinct electron density and steric profile at the active site of polymerases and kinases, leading to differential incorporation rates, chain termination efficiency, and toxicity profiles, particularly concerning mitochondrial DNA synthesis [2]. Consequently, substituting 3'-Amino-3'-deoxycytidine with a more common analog like ddC or ara-C in a research or development workflow will yield non-transferable data regarding intracellular activation, deamination-based resistance, and specific off-target polymerase effects.

Quantitative Comparative Evidence for 3'-Amino-3'-deoxycytidine vs. Key Analogs


Superior Metabolic Stability of 3'-Amino-2',3'-dideoxycytidine (3'-NH₂-dCyd) Over Cytosine Arabinoside (ara-C) in Cells Expressing Cytidine Deaminase

A direct comparative study of cellular metabolism in HeLa (dCydD+) and L1210 (dCydD-) cells demonstrates that 3'-amino-2',3'-dideoxycytidine (3'-NH₂-dCyd) exhibits significantly greater metabolic stability than cytosine arabinoside (ara-C). The binding affinity (Ki) of 3'-NH₂-dCyd for dCydD was 23 mM, compared to 0.2 mM for ara-C, representing a 115-fold difference in favor of the amino analog's resistance to deamination [1]. This enzymatic resistance translates directly into functional cytotoxicity; the concentration required for 50% growth inhibition (IC₅₀) increased by only 7-fold for 3'-NH₂-dCyd when comparing dCydD-deficient (L1210) to dCydD-containing (HeLa) cells, whereas the IC₅₀ for ara-C increased by 200-fold under the same conditions [1].

Nucleoside Metabolism Deaminase Resistance Cancer Chemotherapy

High-Affinity, Yet Distinct, Interaction of 3'-Amino-2',3'-dideoxycytidine with DNA Polymerase Alpha Compared to Natural Substrate dCTP

In a comparative enzymatic study, the 5'-triphosphate form of 3'-amino-2',3'-dideoxycytidine (3'-NH₂-ddCyd-TP) was found to be a potent competitive inhibitor of calf thymus DNA polymerase alpha with respect to the natural substrate dCTP. The inhibition constant (Ki) was determined to be 9.6 μM [1]. While this is a direct measurement of target affinity, its biological significance is contextualized by a functional cellular study on 3'-amino-2',3'-dideoxycytidine (3'-NH₂-ddCyd), which showed that at a high concentration, it reduced the rate of DNA chain elongation to one-third that of untreated control cells and resulted in a 50% loss of cell viability, whereas a lower concentration caused no reduction in elongation rate or cell survival [2].

DNA Polymerase Inhibition Chain Termination Replication Fork Dynamics

Differential Impact on Mitochondrial DNA Synthesis: 3'-Amino-3'-deoxythymidine (AMT) vs. 2',3'-Dideoxycytidine (ddC)

A comparative study on human CD34+ hematopoietic progenitor cells revealed a critical distinction in mitochondrial toxicity among 2',3'-dideoxynucleosides. While exposure to 2',3'-dideoxycytidine (ddC) led to a quantifiable decrease in total mitochondrial DNA (mtDNA) content, indicating inhibition of mtDNA synthesis, exposure to toxic concentrations of 3'-amino-3'-deoxythymidine (AMT), the thymidine counterpart of the target compound, was not associated with an inhibition of mtDNA synthesis [1]. The study also defined the relative toxicity on granulocyte-macrophage lineage cells, finding the order of potency for inhibiting proliferation to be FLT > AMT = ddC > AZT >> D4T [1].

Mitochondrial Toxicity Hematopoietic Progenitors Antiretroviral Safety

Quantified Hematopoietic Toxicity Profile of 3'-Amino-3'-deoxythymidine (AMT) Compared to Clinical Antiretrovirals

In a comparative study assessing hematopoietic toxicity in human CD34+ bone marrow progenitor cells, the effects of 3'-amino-3'-deoxythymidine (AMT) were directly benchmarked against other clinical dideoxynucleosides. The potencies for inhibiting hemoglobin synthesis, a marker of erythroid differentiation, were ranked in the order: 3'-fluoro-3'-deoxythymidine (FLT) = AMT > AZT > 2',3'-dideoxycytidine (ddC) [1]. For the inhibition of cellular proliferation, the order was FLT = AMT = ddC > AZT [1]. These findings place AMT at the higher end of the toxicity spectrum within this class for both proliferation and differentiation, providing a clear quantitative benchmark for researchers.

Bone Marrow Toxicity Hematopoiesis Erythroid Differentiation

Validated Research and Development Applications for 3'-Amino-3'-deoxycytidine


Investigating and Overcoming Deaminase-Mediated Drug Resistance in Cancer Models

The evidence that 3'-NH₂-dCyd exhibits a 115-fold higher Ki for deoxycytidine deaminase and a 28.6-fold smaller increase in IC₅₀ in dCydD-expressing cells compared to ara-C makes this compound an invaluable tool for cancer research. It can be used as a reference agent to study resistance mechanisms in leukemia and solid tumor models where high levels of cytidine deaminase (CDD) are a known cause of treatment failure with ara-C or gemcitabine [1]. This application is particularly relevant for profiling the sensitivity of patient-derived xenografts (PDXs) or primary cell cultures that exhibit high deaminase expression.

Mechanistic Studies of DNA Chain Termination and Replication Fork Dynamics

The well-characterized competitive inhibition of DNA polymerase alpha (Ki = 9.6 μM for the triphosphate form) and the demonstrated concentration-dependent reduction in DNA chain elongation rate (to 33% of control at cytotoxic levels) provide a solid foundation for using this compound as a molecular probe [1] [2]. It is an ideal tool for in vitro biochemical assays designed to quantify the processivity and fidelity of various DNA polymerases, or to study the cellular response to replication fork stalling and DNA damage checkpoint activation, independent of deamination artifacts.

Selective Study of Nuclear DNA Synthesis Inhibition vs. Mitochondrial Toxicity

The class-level inference that 3'-amino-modified nucleosides like AMT inhibit nuclear DNA synthesis and cellular proliferation (with potency equal to ddC) without causing the hallmark decrease in mitochondrial DNA content associated with ddC, positions 3'-Amino-3'-deoxycytidine as a unique research tool [1]. It allows researchers to decouple the desired antineoplastic or antiviral mechanism of action (nuclear DNA chain termination) from the dose-limiting mitochondrial toxicity. This makes it particularly valuable in studies involving long-term cell culture, stem cell biology, or in vivo models where mitochondrial off-target effects would otherwise confound results.

Comparative Benchmarking of Hematotoxicity in Novel Nucleoside Analog Development

Given its well-defined, high-potency inhibition profile in human hematopoietic progenitor cell assays (ranked AMT = FLT > AZT > ddC for hemoglobin synthesis inhibition), 3'-Amino-3'-deoxycytidine serves as a critical positive control and benchmark for preclinical toxicity screening [1]. When developing new-generation nucleoside analogs with improved safety margins, this compound provides a quantifiable reference point for bone marrow suppression, allowing researchers to directly measure whether a new chemical entity exhibits a more favorable therapeutic index with respect to erythropoiesis and myelopoiesis.

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